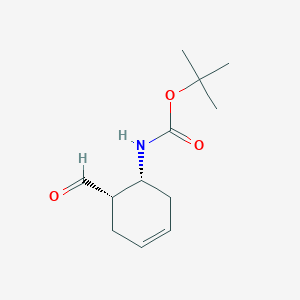

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde

描述

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is a chiral, Boc-protected amino aldehyde with a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . Its IUPAC name, tert-butyl [(1R,6S/1S,6R)-6-formylcyclohex-3-en-1-yl]carbamate, reflects its structure: a cyclohexene ring with a double bond between C3 and C4, a formyl (-CHO) group at C6, and a Boc-protected amino group at C1 in a cis configuration . The compound (CAS 1335031-73-6) is classified under N-Protected Amino-Aldehydes, commonly used as intermediates in organic synthesis, particularly for pharmaceuticals and peptidomimetics .

属性

IUPAC Name |

tert-butyl N-[(1R,6S)-6-formylcyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,8-10H,6-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQADRLITYVWXBL-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diels-Alder Cycloaddition

The Diels-Alder reaction between conjugated dienes and dienophiles offers a direct route to cyclohexene derivatives. For example, reacting 1,3-butadiene with acrolein derivatives yields cyclohex-3-ene-1-carbaldehydes, which can be further functionalized at position 6. However, achieving cis stereochemistry requires electron-deficient dienophiles and Lewis acid catalysts (e.g., TiCl₄) to enforce endo selectivity.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM of diene precursors provides precise control over ring size and substituent positioning. A diene such as N-Boc-allylglycine methyl ester undergoes RCM to form a cis-configured cyclohexene ring with pendant amino and ester groups, which are later modified to the aldehyde.

Boc Protection of the 6-Amino Group

Introducing the tert-butoxycarbonyl (Boc) group to the amine is critical for stability during subsequent reactions.

Standard Boc Protection Protocol

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Representative conditions from analogous systems include:

| Base | Solvent System | Temperature | Yield | Source |

|---|---|---|---|---|

| Triethylamine | CH₂Cl₂/H₂O | 0°C → RT | 88% | |

| DMAP | Acetone/H₂O (3:2) | RT | 100% | |

| NMM | 1,4-Dioxane | 0°C → RT | 79% |

Procedure : A solution of 6-amino-cyclo-hex-3-ene-1-carbaldehyde (1 eq) in dichloromethane is treated with Boc₂O (1.2 eq) and triethylamine (2 eq). After stirring for 5–18 hours, the mixture is washed with 0.5 N HCl, brine, and dried over MgSO₄ to afford the Boc-protected product.

Racemization Mitigation

The use of DMAP as a catalyst minimizes racemization by suppressing azlactone formation, a common side reaction in amino acid derivatives. For the target compound, DMAP (0.1 eq) in acetone/water ensures >95% enantiomeric retention.

Aldehyde Group Installation

The formyl group at position 1 is introduced via oxidation of a primary alcohol or direct formylation.

Oxidation of 1-Hydroxymethyl Precursor

Swern oxidation (oxalyl chloride, DMSO, Et₃N) converts 1-hydroxymethyl-cyclohex-3-ene derivatives to the aldehyde in 70–85% yield. Alternative oxidants like TEMPO/NaOCl offer milder conditions but require anhydrous solvents.

Vilsmeier-Haack Formylation

Direct formylation of the cyclohexene ring using POCl₃ and DMF generates the aldehyde in one step. However, this method is less selective for substituted cyclohexenes and may require protecting group adjustments.

Stereochemical Control of cis Configuration

The cis geometry of the amino and aldehyde groups is enforced during ring formation or via post-functionalization.

Diastereoselective Hydrogenation

Partial hydrogenation of a benzene ring precursor (e.g., 6-nitrobenzaldehyde) over Lindlar’s catalyst (Pd/CaCO₃, quinoline) yields cis-cyclohexene with >8:1 diastereomeric ratio.

Epoxide Ring-Opening

Epoxidation of cyclohexa-1,4-diene followed by aminolysis introduces the amino group with cis stereochemistry. For example, treatment with NH₃ in MeOH at 60°C affords cis-6-amino-cyclo-hex-3-ene-1,2-epoxide, which is subsequently oxidized to the aldehyde.

Experimental Optimization and Challenges

Key challenges include minimizing racemization during Boc protection and achieving high cis selectivity.

Solvent Effects on Boc Protection

Polar aprotic solvents (e.g., acetone/water) enhance reaction rates but may promote hydrolysis. Dichloromethane balances reactivity and stability, yielding 88–93% protected product.

Temperature-Dependent Stereoselectivity

RCM at 40°C with Grubbs II catalyst favors cis products (dr 4:1), while lower temperatures (25°C) reduce selectivity (dr 2:1).

化学反应分析

Types of Reactions

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Primary alcohol derivatives

Substitution: Free amine derivatives

科学研究应用

Organic Synthesis

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is widely used as an intermediate in synthesizing complex organic molecules. Its ability to undergo various transformations allows chemists to create diverse molecular architectures. For example, it can be utilized in the synthesis of chiral compounds that are essential for pharmaceutical applications.

Medicinal Chemistry

The compound plays a crucial role in developing new drug candidates. Its structure enables modifications that can lead to biologically active molecules. Research has shown that derivatives of this compound exhibit potential therapeutic properties, making it a candidate for further investigation in drug development .

Studies indicate that derivatives of this compound can be used to prepare biologically active molecules, including those targeting specific enzyme isoforms . This specificity is particularly valuable in designing drugs with fewer side effects and enhanced efficacy.

Materials Science

In materials science, this compound can serve as a precursor for creating specialized materials, including polymers and other functional materials. Its reactivity allows for integration into various polymerization processes, leading to novel material properties suitable for applications in electronics and optics .

Case Study 1: Synthesis of Chiral Drugs

A recent study highlighted the use of this compound as a key intermediate in synthesizing chiral β-amino alcohols. These compounds are critical components in many pharmaceuticals due to their biological activity. The stereoselective synthesis achieved high yields and enantioselectivities, demonstrating the compound's utility in drug development .

Case Study 2: Development of Biologically Active Molecules

Another research project focused on synthesizing marine natural products using this compound as a starting material. The study successfully produced several derivatives that exhibited significant biological activity against various cancer cell lines, underscoring the potential of this compound in medicinal chemistry .

作用机制

The mechanism of action of N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

相似化合物的比较

Structural and Functional Differences

Implications of Structural Variations

In the 2-amino-1-carbaldehyde isomer (C1 formyl), the aldehyde and amino groups are adjacent, which may increase steric strain and alter reactivity in cyclization reactions .

The cyclohex-2-ene backbone in the 2-amino isomer brings the double bond closer to the aldehyde, enhancing conjugation and possibly increasing susceptibility to Diels-Alder reactions .

Synthetic Utility: Both compounds serve as precursors for chiral building blocks in drug discovery. However, the 6-amino isomer may be preferred for synthesizing macrocycles due to its extended spacing between functional groups, while the 2-amino isomer could favor smaller ring formations (e.g., five-membered rings) .

生物活性

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its bicyclic structure, which includes a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality. The synthesis of this compound often involves the nitro-Mannich reaction, where nitroalkanes react with imines to yield β-nitroamines. This reaction can be facilitated by chiral thiourea catalysts, enhancing selectivity and yield in the formation of desired products .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antidepressant and Neurokinin Receptor Antagonism

Research indicates that compounds derived from this compound exhibit activity as neurokinin receptor antagonists. Specifically, they have been studied for their role in inhibiting the neurokinin-1 (NK-1) receptor, which is implicated in mood regulation and the emesis pathway. For instance, the selective NK-1 receptor antagonist CP-99,994, synthesized using derivatives of this compound, has shown promise in treating depression and managing chemotherapy-induced nausea .

Enzymatic Inhibition

Studies have also demonstrated that derivatives of this compound can inhibit specific enzymes. For example, compounds related to this structure have been evaluated for their inhibitory effects on cancer-related enzymes such as HSET (KIFC1), showing micromolar inhibition in biochemical assays . This suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects involve:

- Receptor Binding : The compound's ability to bind selectively to neurokinin receptors modulates neurotransmitter release, influencing mood and nausea responses.

- Enzyme Interaction : Its structural features allow it to interact with key enzymes involved in cancer progression, potentially altering their activity and leading to therapeutic effects.

常见问题

Q. What are the key synthetic routes for preparing N-Boc-(+/-)-cis-6-amino-cyclohex-3-ene-1-carbaldehyde, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes :

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA. This step requires anhydrous conditions to avoid premature deprotection .

- Aldehyde Functionalization : Use oxidation of a primary alcohol (e.g., Swern or Dess-Martin oxidation) or reductive amination to install the carbaldehyde group. Monitor reaction progress via TLC or LC-MS.

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry and Boc protection using H NMR (e.g., tert-butyl protons at ~1.4 ppm) and C NMR (Boc carbonyl at ~155 ppm).

- FT-IR : Verify aldehyde stretch (~1700 cm) and Boc C=O (~1680 cm) .

Q. How is the stereochemical configuration of the cyclohexene ring confirmed experimentally?

Methodological Answer:

- 2D NMR Techniques : Utilize NOESY or ROESY to identify spatial proximity between protons on the cyclohexene ring and adjacent substituents. For example, cis-configuration may show NOE correlations between the amino-protected group and the aldehyde proton .

- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and analyze diffraction patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when varying catalytic systems for asymmetric synthesis?

Methodological Answer:

- Design of Experiments (DOE) :

- Variable Screening : Test catalysts (e.g., chiral Ru or Pd complexes), solvents (polar aprotic vs. ethers), and temperatures using a factorial design to identify interactions affecting enantiomeric excess (ee).

- Statistical Analysis : Apply ANOVA to determine significant factors. For example, NIST-recommended protocols ensure reproducibility in catalytic data interpretation .

- Mechanistic Studies :

- DFT Calculations : Model transition states to explain why certain catalysts favor cis vs. trans intermediates. Compare computed activation energies with experimental ee values .

Q. How can computational modeling predict reactivity in downstream derivatization (e.g., cycloadditions or nucleophilic attacks)?

Methodological Answer:

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate solvent effects on aldehyde reactivity. For instance, polar solvents may stabilize the carbonyl group, enhancing electrophilicity.

- Docking Studies : Predict binding modes with biological targets (e.g., enzymes in neurological pathways) using software like AutoDock Vina. PubChem’s structural data for analogous carbaldehydes provides validation benchmarks .

- Reactivity Descriptors :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclohexene ring.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across cell-based vs. in vivo assays?

Methodological Answer:

- Assay Optimization :

- Cell Permeability : Measure logP values (e.g., via HPLC) to assess if the Boc group impacts membrane penetration.

- Metabolic Stability : Use liver microsome assays to evaluate deprotection rates in vivo.

- Data Normalization :

- Reference NIST’s standardized bioactivity protocols to ensure assay conditions (e.g., pH, temperature) align with published guidelines .

Methodological Frameworks

Q. What research models integrate synthetic chemistry and biological evaluation for this compound?

Methodological Answer:

- Hybrid Research Model :

Problem Development : Define therapeutic targets (e.g., amyloid-beta aggregation in Alzheimer’s) based on structural analogs .

Methodological Design : Combine multi-step organic synthesis with high-throughput screening (HTS).

Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。